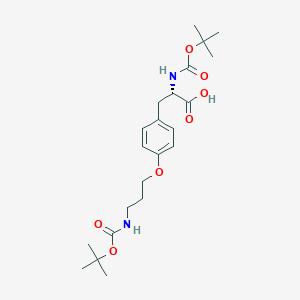

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine

Beschreibung

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a modified L-tyrosine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The first Boc group protects the α-amino group of tyrosine, while the second Boc group is attached to an O-linked 3-aminopropyl side chain. This compound is primarily utilized in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The dual Boc groups enhance steric protection and enable selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it valuable for synthesizing complex peptides or protein conjugates requiring orthogonal protection strategies .

Eigenschaften

Molekularformel |

C22H34N2O7 |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |

InChI-Schlüssel |

AZYSHDSVGUFBQN-KRWDZBQOSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Alkylating agents such as alkyl halides

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like sodium borohydride (NaBH4)

Major Products Formed

Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine

Substitution: Various alkylated derivatives of L-tyrosine

Oxidation: Quinones

Reduction: Catechols

Wissenschaftliche Forschungsanwendungen

N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine with structurally or functionally related tyrosine derivatives:

Key Differences and Research Findings:

Protection Strategy: N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine’s dual Boc groups provide sequential deprotection flexibility, unlike single-protected analogs like N-Boc-L-tyrosine tert-butyl ester . Benzyl (N-Boc-O-benzyl-L-tyrosine) and tert-butyl ester groups require distinct deprotection methods (hydrogenolysis vs. acid hydrolysis), whereas the 3-Boc-aminopropyl chain allows for tailored functionalization .

Functional Group Reactivity: The 3-Boc-aminopropyl side chain introduces a primary amine (after Boc removal), enabling post-synthetic modifications (e.g., crosslinking or fluorescent labeling). This contrasts with azide-functionalized O-(3-azidopropyl)-L-tyrosine, which is tailored for click chemistry .

Solubility and Stability :

- N-Acetyl-L-tyrosine (NALT) exhibits superior water solubility due to its acetyl group, making it ideal for supplements. In contrast, Boc-protected derivatives are typically lipophilic and require organic solvents for handling .

Applications in Research: 3-Chloro-N-Boc-L-tyrosine is pivotal in synthesizing halogenated bioactive peptides, whereas N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine’s branched structure is advantageous for dendritic peptide architectures .

Economic and Practical Factors: Boc-protected compounds generally command higher prices due to synthetic complexity. For example, N-Boc-S-benzyl-L-cysteine costs ~JPY32,000/5g (), while N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is likely more expensive due to additional Boc group incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.